molecular formula C5H5F3O2S B039080 S-methyl 4,4,4-trifluoro-3-oxobutanethioate CAS No. 118528-85-1

S-methyl 4,4,4-trifluoro-3-oxobutanethioate

Cat. No. B039080
M. Wt: 186.15 g/mol
InChI Key: KAIWRFAUEDCFSZ-UHFFFAOYSA-N
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Description

S-methyl 4,4,4-trifluoro-3-oxobutanethioate, also known as thiomethyl trifluoroacetoacetate (TMTFAA), is a novel compound that is useful as a reactant in the preparation of pyridine carbothioate and carbodithioate herbicides . It has a molecular formula of C5H5F3O2S and a molecular weight of 186.15 .


Synthesis Analysis

The synthesis of S-methyl 4,4,4-trifluoro-3-oxobutanethioate involves the reaction of trifluoroacetyl chloride with ketene to yield 4,4,4-trifluoro-3-oxo-butyryl chloride, followed by thioesterification with methanethiol . The reaction proceeds in two steps, but the intermediate acid chloride is highly reactive and is not isolated. The reaction is preferably carried out in solution, and the solvent may be, for example, dichloromethane, toluene, or dichloroethane .


Molecular Structure Analysis

The molecular structure of S-methyl 4,4,4-trifluoro-3-oxobutanethioate consists of a butanethioate backbone with a trifluoro group and an oxo group attached. The exact structure can be represented by the molecular formula C5H5F3O2S .


Chemical Reactions Analysis

S-methyl 4,4,4-trifluoro-3-oxobutanethioate is a useful starting material in the preparation of pyridine carbothioate and carbodithioate herbicides . The specific chemical reactions it undergoes in these preparations are not detailed in the available sources.


Physical And Chemical Properties Analysis

S-methyl 4,4,4-trifluoro-3-oxobutanethioate has a molecular weight of 186.15 . Other physical and chemical properties such as boiling point, density, and flash point are not available in the sources.

properties

IUPAC Name

S-methyl 4,4,4-trifluoro-3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2S/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIWRFAUEDCFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391411
Record name SBB058285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-methyl 4,4,4-trifluoro-3-oxobutanethioate

CAS RN

118528-85-1
Record name SBB058285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Methyl 4,4,4-trifluoro-1-thioacetoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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